molecular formula C21H41NO2 B1664824 9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)- CAS No. 213182-22-0

9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-

Cat. No.: B1664824
CAS No.: 213182-22-0
M. Wt: 339.6 g/mol
InChI Key: IPVYNYWIRWMRHH-JPMGXVIASA-N
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Description

AM3102 is an oleoylethanolamide analog and an endogenous high-affinity peroxisome proliferator-activated receptor-alpha agonist. This compound is known for its resistance to enzymatic hydrolysis and its ability to activate peroxisome proliferator-activated receptor-alpha with high potency in vitro. It has been shown to persistently reduce feeding when administered in vivo, either parenterally or orally .

Mechanism of Action

Target of Action

AM-3102, also known as “9-Octadecenamide, N-((1R)-2-hydroxy-1-methylethyl)-, (9Z)-” or “Methyl oleoylethanolamide”, is an endogenous high-affinity PPAR-alpha agonist . PPAR-alpha, or Peroxisome proliferator-activated receptor alpha, is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, inflammation, and more .

Mode of Action

AM-3102 interacts with its primary target, PPAR-alpha, by binding to it and activating it . This activation leads to changes in the expression of genes regulated by PPAR-alpha, influencing various biological processes .

Biochemical Pathways

The activation of PPAR-alpha by AM-3102 affects several biochemical pathways. These include pathways involved in lipid metabolism and inflammation . The specific downstream effects of these pathway alterations depend on the cellular context and the specific genes that are regulated by PPAR-alpha .

Pharmacokinetics

AM-3102 is resistant to enzymatic hydrolysis . This resistance likely contributes to its bioavailability, allowing it to persist in the body and exert its effects over a longer period . .

Result of Action

The activation of PPAR-alpha by AM-3102 leads to changes in gene expression that can have various molecular and cellular effects. For example, it has been reported that AM-3102 persistently reduces feeding when administered in vivo either parenterally or orally . This suggests that it may influence processes related to appetite and energy balance .

Action Environment

The action, efficacy, and stability of AM-3102 can be influenced by various environmental factors. For instance, factors such as the presence of other molecules that can bind to PPAR-alpha, the specific cellular context in which AM-3102 is acting, and the individual’s overall physiological state can all potentially influence the action of AM-3102 . .

Biochemical Analysis

Biochemical Properties

AM-3102 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a high-affinity PPAR-α agonist, AM-3102 activates PPAR-α with high potency in vitro. This activation leads to the modulation of gene expression involved in lipid metabolism, energy homeostasis, and inflammation . AM-3102 resists enzymatic hydrolysis, which enhances its stability and prolongs its biological effects .

Cellular Effects

AM-3102 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating PPAR-α, AM-3102 promotes lipid utilization, reduces food intake, and enhances lipolysis in adipocytes . Additionally, AM-3102 has been shown to inhibit the proliferation of ovarian cancer cells, suggesting potential anti-cancer properties . The compound also affects the expression of genes involved in fatty acid oxidation and energy expenditure .

Molecular Mechanism

The molecular mechanism of AM-3102 involves its binding to PPAR-α, leading to the activation of this nuclear receptor. This activation results in the transcription of target genes that regulate lipid metabolism, inflammation, and energy homeostasis . AM-3102 also demonstrates weak affinity for central and peripheral cannabinoid receptors (CB1 and CB2), although its primary action is through PPAR-α activation . The compound’s resistance to enzymatic hydrolysis further enhances its potency and duration of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AM-3102 have been observed to change over time. The compound’s stability and resistance to enzymatic degradation contribute to its prolonged biological activity . Long-term studies have shown that AM-3102 persistently reduces food intake and promotes lipid metabolism when administered either parenterally or orally . These effects are consistent over extended periods, indicating the compound’s potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of AM-3102 vary with different dosages in animal models. At lower doses, AM-3102 effectively reduces food intake and promotes lipid utilization without significant adverse effects . Higher doses may lead to toxic or adverse effects, including potential disruptions in metabolic processes and energy homeostasis . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

AM-3102 is involved in metabolic pathways related to lipid metabolism and energy homeostasis. By activating PPAR-α, AM-3102 enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and energy expenditure . The compound’s resistance to enzymatic hydrolysis ensures its stability and prolonged activity within these metabolic pathways .

Transport and Distribution

Within cells and tissues, AM-3102 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for PPAR-α facilitates its localization to target tissues involved in lipid metabolism, such as adipose tissue and liver . AM-3102’s resistance to enzymatic hydrolysis also contributes to its accumulation and prolonged activity in these tissues .

Subcellular Localization

AM-3102’s subcellular localization is primarily within the nucleus, where it interacts with PPAR-α to modulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective activation of PPAR-α and subsequent regulation of lipid metabolism and energy homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AM3102 involves the modification of oleoylethanolamide to enhance its stability and potency.

Industrial Production Methods: it is likely that the production involves standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: AM3102 primarily undergoes reactions that involve its interaction with biological targets rather than traditional chemical reactions like oxidation, reduction, or substitution. Its stability against enzymatic hydrolysis is a key feature, indicating that it does not easily undergo hydrolysis reactions .

Common Reagents and Conditions: The common reagents and conditions used in the synthesis and study of AM3102 include organic solvents, catalysts, and conditions that favor the formation of stable analogs of oleoylethanolamide. Specific details on these reagents and conditions are not extensively documented .

Major Products Formed: The major products formed from reactions involving AM3102 are typically its metabolites, which are studied for their biological activity and stability. These metabolites are resistant to enzymatic breakdown, maintaining the compound’s efficacy in activating peroxisome proliferator-activated receptor-alpha .

Scientific Research Applications

AM3102 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the properties and behavior of oleoylethanolamide analogs. In biology and medicine, AM3102 is researched for its potential therapeutic effects, including its ability to reduce feeding and its role as a peroxisome proliferator-activated receptor-alpha agonist. This makes it a candidate for studies related to metabolic disorders, obesity, and appetite regulation .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to AM3102 include other oleoylethanolamide analogs and peroxisome proliferator-activated receptor-alpha agonists. These compounds share structural similarities and biological activities but may differ in their stability, potency, and resistance to enzymatic hydrolysis .

Uniqueness: AM3102 is unique due to its high potency in activating peroxisome proliferator-activated receptor-alpha and its resistance to enzymatic hydrolysis. This makes it a valuable compound for research in metabolic regulation and therapeutic applications .

Properties

IUPAC Name

(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVYNYWIRWMRHH-JPMGXVIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016487
Record name AM-3102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213182-22-0
Record name AM-3102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213182220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-3102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-3102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC1RMG3CPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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